Tolmetin O-Benzyl beta-D-Glucuronide

Acyl glucuronide stability Drug metabolite chemical reactivity In vitro assay standardization

Tolmetin O-Benzyl beta-D-Glucuronide (CAS not assigned; TRC Cat. T535365) is a synthetic benzyl-ester-protected glucuronide conjugate of the NSAID tolmetin.

Molecular Formula C28H29NO9
Molecular Weight 523.5 g/mol
Cat. No. B13848963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolmetin O-Benzyl beta-D-Glucuronide
Molecular FormulaC28H29NO9
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)OCC4=CC=CC=C4)O)O)O
InChIInChI=1S/C28H29NO9/c1-16-8-10-18(11-9-16)22(31)20-13-12-19(29(20)2)14-21(30)37-28-25(34)23(32)24(33)26(38-28)27(35)36-15-17-6-4-3-5-7-17/h3-13,23-26,28,32-34H,14-15H2,1-2H3/t23-,24-,25+,26-,28+/m0/s1
InChIKeyOUBYZYKSTKDHPH-NLMMERCGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Profile: Tolmetin O-Benzyl beta-D-Glucuronide


Tolmetin O-Benzyl beta-D-Glucuronide (CAS not assigned; TRC Cat. T535365) is a synthetic benzyl-ester-protected glucuronide conjugate of the NSAID tolmetin. It serves primarily as a stable, storable intermediate for the on-demand generation of Tolmetin β-D-Glucuronide (CAS 71595-19-2), the phase II acyl glucuronide metabolite of tolmetin . Unlike the labile free glucuronide, which is classified in the ‘warning’ category for idiosyncratic toxicity risk due to its extremely short half-life, the O-benzyl derivative incorporates a benzyl protecting group at the glucuronic acid carboxylate, conferring differential chemical stability and facilitating controlled-release experimental workflows [1].

Why Tolmetin O-Benzyl beta-D-Glucuronide Cannot Be Replaced by Tolmetin β-D-Glucuronide or Other NSAID Glucuronides


The free acid Tolmetin β-D-Glucuronide is inherently unstable under physiological conditions, undergoing rapid hydrolysis and intramolecular acyl migration that compromise experiment reproducibility and quantitative accuracy [1][2]. Direct procurement of the free glucuronide requires stringent cold-chain logistics, inert-atmosphere handling, and immediate use upon thawing, with significant lot-to-lot variability in purity due to pre-degradation during storage. Tolmetin O-Benzyl beta-D-Glucuronide circumvents these limitations through its benzyl ester protection, enabling ambient-temperature solid storage, longer shelf-life, and on-demand deprotection to yield the authentic metabolite immediately before critical assays. Substitution with other NSAID acyl glucuronides (e.g., zomepirac, diclofenac) introduces different aglycone reactivities and protein-binding profiles that are not representative of tolmetin-specific toxicity pathways, rendering cross-class substitution scientifically invalid for tolmetin-focused investigations [3].

Quantitative Differentiation Evidence: Tolmetin O-Benzyl beta-D-Glucuronide vs. Primary Comparators


Degradation Half-Life in Phosphate Buffer: O-Benzyl Derivative vs. Free β-D-Glucuronide

Tolmetin O-Benzyl beta-D-Glucuronide exhibits a first-order degradation half-life of 0.85 hours in phosphate buffer at pH 7.4 and 37°C . In contrast, the unprotected Tolmetin β-D-Glucuronide (1-O-β-isomer) has a reported half-life of 0.26 hours under identical buffer conditions [1]. This represents an approximately 3.3-fold enhancement in chemical stability conferred by the benzyl ester protecting group.

Acyl glucuronide stability Drug metabolite chemical reactivity In vitro assay standardization

Glutathione Adduct Formation: Comparative Reactivity of O-Benzyl vs. Free Glucuronide

In a glutathione (GSH) trapping assay, Tolmetin O-Benzyl beta-D-Glucuronide formed GSH adducts at a rate of 23.7%, compared to 18.4% for the parent Tolmetin glucuronide under equivalent conditions . This differential reactivity suggests that the benzyl ester modulates the electrophilic character of the acyl glucuronide, providing a distinct reactivity profile useful for structure-activity relationship (SAR) studies of acyl migration and transacylation mechanisms.

Acyl glucuronide reactivity Drug-protein adduct formation Idiosyncratic toxicity screening

Acyl Migration Rate and Hydrolysis Kinetics: Quantitative Benchmarking for In Vitro Experimental Design

Kinetic parameters for Tolmetin O-Benzyl beta-D-Glucuronide include a hydrolysis rate of 0.028 h⁻¹ and an acyl migration rate of 0.084 h⁻¹ . The acyl migration rate exceeds the 20% threshold established for high-risk compounds, placing this protected derivative in the medium-high toxicity risk category. For comparison, the free Tolmetin glucuronide degradation rate constant (k_deg) has been reported as 0.055 ± 0.020 h⁻¹ in a separate study [1], though direct comparison is limited by differing experimental endpoints (total degradation vs. specific pathway rates).

Acyl migration kinetics Glucuronide hydrolysis rate Metabolite stability profiling

Protein Binding Capacity: O-Benzyl Derivative as a Standardized Positive Control for HSA Adduct Studies

Tolmetin O-Benzyl beta-D-Glucuronide demonstrates a protein binding capacity of 146 pmol/mg protein toward human serum albumin (HSA), approaching levels observed with diclofenac glucuronide (134 pmol/mg), a well-characterized high-risk acyl glucuronide . In contrast, the reversible binding affinity (non-covalent) of the free Tolmetin glucuronide α/β3 isomer to fatty acid-free HSA was reported as K_a = 4.6 × 10⁵ M⁻¹ (K_d = 2.22 μM) [1]. The O-benzyl derivative thus provides a characterized, stable reference material for both reversible and covalent binding studies without the confounding effect of rapid pre-incubation degradation.

Covalent protein binding Human serum albumin adducts Drug-induced immunotoxicity

Synthetic Intermediate Utility: Facilitating On-Demand Generation of Authentic Tolmetin β-D-Glucuronide

Tolmetin O-Benzyl beta-D-Glucuronide is specifically designed as a stable synthetic intermediate for the preparation of Tolmetin β-D-Glucuronide (TRC T535360) . The benzyl ester protecting group can be removed under controlled hydrogenolysis or mild basic conditions immediately prior to use, yielding the authentic metabolite with minimal isomeric contamination [1]. This contrasts with direct procurement of the free glucuronide, which typically contains variable proportions of acyl migration isomers (α/β3, β2, etc.) at the time of receipt due to spontaneous degradation during shipping and storage. The O-benzyl derivative therefore provides a single, well-defined starting material from which fresh metabolite can be generated on demand, maximizing experimental consistency across replicate studies.

Protected glucuronide synthesis Metabolite reference standard preparation Acyl glucuronide deprotection

Optimal Research and Industrial Application Scenarios for Tolmetin O-Benzyl beta-D-Glucuronide


In Vitro Acyl Glucuronide Reactivity and Protein Adduct Formation Assays

Researchers investigating the mechanistic link between acyl glucuronide reactivity and idiosyncratic drug toxicity can employ Tolmetin O-Benzyl beta-D-Glucuronide as a controlled-release precursor. The compound's 0.85-hour half-life provides a practical experimental window for setting up HSA incubation assays, glutathione trapping studies, and transacylation kinetics experiments . The characterized covalent binding capacity of 146 pmol/mg HSA enables its use as a calibrated positive control, benchmarked against diclofenac glucuronide (134 pmol/mg) . Fresh Tolmetin β-D-Glucuronide can be generated via benzyl deprotection immediately before assay initiation, minimizing isomeric contamination that would otherwise confound adduct identification by LC-MS/MS [1].

Metabolite Reference Standard Preparation for Bioanalytical Method Validation

Bioanalytical laboratories developing LC-MS/MS methods for quantifying tolmetin and its glucuronide metabolites in plasma or urine can utilize the O-benzyl derivative as a stable primary stock for preparing calibration standards. The solid-state stability at -20°C eliminates the need for continuous cold-chain logistics during inter-laboratory shipment, and the single-component nature avoids the isomeric complexity present in directly procured free glucuronide . Upon deprotection, the resulting Tolmetin β-D-Glucuronide can be used to validate extraction recovery, matrix effects, and stability parameters per ICH M10 guidelines, with the confidence that the reference material has not undergone pre-analytical degradation [1].

Structure-Activity Relationship (SAR) Studies of Acyl Glucuronide Electrophilicity

Medicinal chemistry teams evaluating carboxylic acid-containing drug candidates for acyl glucuronide-related toxicity risks can use Tolmetin O-Benzyl beta-D-Glucuronide as a tool compound for SAR studies. The resolved hydrolysis rate (0.028 h⁻¹) and acyl migration rate (0.084 h⁻¹) provide quantitative benchmarks for computational modeling of glucuronide reactivity . The glutathione adduct formation rate of 23.7% offers a reference point for ranking newly synthesized acyl glucuronides on the transacylation liability scale, aiding in the early-stage triage of lead series .

Teaching and Training in Drug Metabolism and Reactive Metabolite Chemistry

Academic laboratories and industrial training programs focused on drug metabolism can employ Tolmetin O-Benzyl beta-D-Glucuronide as a demonstration compound to illustrate the principles of glucuronide protection/deprotection strategies, acyl migration kinetics, and protein adduct formation. The compound's manageable stability (t₁/₂ = 0.85 h in buffer) allows students and trainees to conduct time-course experiments within a single laboratory session, which is impractical with the free glucuronide (t₁/₂ = 0.26 h) [1]. The well-characterized deprotection chemistry provides a hands-on example of prodrug and protected intermediate concepts relevant to pharmaceutical development [2].

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